Tert-butyl[(5-methylfuran-2-yl)methyl]amine
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Overview
Description
Tert-butyl[(5-methylfuran-2-yl)methyl]amine is an organic compound that features a tert-butyl group attached to an amine, which is further connected to a 5-methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(5-methylfuran-2-yl)methyl]amine typically involves the reaction of tert-butylamine with a suitable furan derivative. One common method is the alkylation of tert-butylamine with 5-methylfurfural under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(5-methylfuran-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitro-substituted furans.
Scientific Research Applications
Tert-butyl[(5-methylfuran-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl[(5-methylfuran-2-yl)methyl]amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in various biochemical pathways, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine: Similar structure but with an oxadiazole ring instead of a furan ring.
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Contains an indazole ring and a boronate ester group.
Uniqueness
Tert-butyl[(5-methylfuran-2-yl)methyl]amine is unique due to its combination of a furan ring and a tert-butylamine moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-methyl-N-[(5-methylfuran-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H17NO/c1-8-5-6-9(12-8)7-11-10(2,3)4/h5-6,11H,7H2,1-4H3 |
InChI Key |
FGZYUEXAAWDNKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)(C)C |
Origin of Product |
United States |
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